6-Chlorothiazolo[4,5-b]pyridine
Overview
Description
6-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties results in a compound with significant pharmacological potential. Thiazolo[4,5-b]pyridines are known for their diverse biological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothiazolo[4,5-b]pyridine typically involves the cyclization of 2-aminopyridine-3-thiol with appropriate reagents. One common method includes the reaction of 2-amino-3-bromo-5-chloropyridine with O-ethylxanthic acid potassium salt in N-methylpyrrolidone . Another method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-b]pyridines .
Scientific Research Applications
6-Chlorothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications, including antitumor and antioxidant properties.
Industry: The compound can be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chlorothiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, such as histamine H3 receptors . Its biological activity is attributed to its ability to form hydrogen bonds and other interactions with target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Thiazole: A simpler heterocyclic compound that forms the core structure of thiazolo[4,5-b]pyridine.
Pyridine: A basic heterocyclic compound that is part of the fused ring system in thiazolo[4,5-b]pyridine.
Uniqueness: 6-Chlorothiazolo[4,5-b]pyridine is unique due to its fused ring structure, which imparts distinct pharmacological properties. The presence of the chloro group enhances its reactivity and allows for further functionalization, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGUUOAQUUTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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